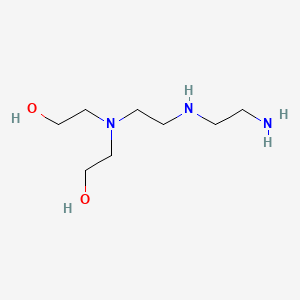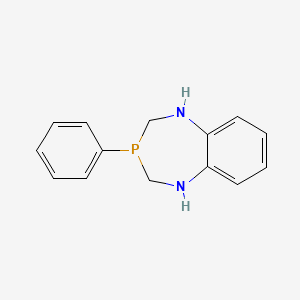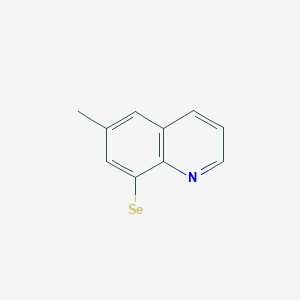![molecular formula C13H16OS B12900046 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane CAS No. 192431-56-4](/img/structure/B12900046.png)
3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane is a chemical compound with the molecular formula C13H16OS It is known for its unique structure, which includes a methylidene group and a phenylethylsulfanyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylideneoxolane with 2-phenylethylthiol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The phenylethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted oxolane derivatives.
科学的研究の応用
3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar Compounds
- 3-Methylidene-4-[(2-phenylethyl)sulfanyl]furan
- 3-Methylidene-4-[(2-phenylethyl)sulfanyl]thiophene
- 3-Methylidene-4-[(2-phenylethyl)sulfanyl]pyrrole
Uniqueness
3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with furan, thiophene, or pyrrole rings, the oxolane ring offers different reactivity and stability, making it valuable for specific applications.
特性
CAS番号 |
192431-56-4 |
|---|---|
分子式 |
C13H16OS |
分子量 |
220.33 g/mol |
IUPAC名 |
3-methylidene-4-(2-phenylethylsulfanyl)oxolane |
InChI |
InChI=1S/C13H16OS/c1-11-9-14-10-13(11)15-8-7-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 |
InChIキー |
IACIZOAWWUXWRQ-UHFFFAOYSA-N |
正規SMILES |
C=C1COCC1SCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)

![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)

![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)



![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)


